molecular formula C8H7BrF2O3S B8248530 (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate

(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate

Cat. No.: B8248530
M. Wt: 301.11 g/mol
InChI Key: JWJBNUQVODEFLG-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate is a high-quality chemical reagent designed for use in organic synthesis and pharmaceutical research. This compound integrates a methanesulfonate ester (mesylate) group, a versatile leaving group that facilitates nucleophilic substitution reactions (SN2), with a polyhalogenated aryl system. The presence of both bromine and fluorine atoms on the phenyl ring makes it a valuable precursor for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures. Researchers can leverage this building block in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The electron-withdrawing nature of the halogen substituents can influence the electronic properties and metabolic stability of the resulting molecules. As a reagent, it is primarily used in laboratory-scale synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-bromo-2,3-difluorophenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O3S/c1-15(12,13)14-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJBNUQVODEFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=C(C=CC(=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate typically involves the reaction of 6-Bromo-2,3-difluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Bulk manufacturing may involve the use of automated reactors and continuous flow systems to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate involves its reactivity towards nucleophiles and its ability to undergo substitution reactions. The methanesulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS; CAS 66-27-3)

Structural Differences : MMS lacks aromatic substituents, consisting of a methyl group directly bonded to the methanesulfonate moiety.
Reactivity and Applications :

  • MMS is a well-characterized alkylating agent that induces DNA damage via methyl group transfer to guanine residues, leading to base mismatches or strand breaks .
  • In toxicological studies, MMS exhibits a distinct p53-dependent transcriptional response, regulating 255 unique genes at p53-normalized concentrations (200 μM) compared to etoposide (0.3 μM) and quercetin (30 μM) .
  • Dose-response analysis reveals nonlinear (threshold) behavior in micronucleus formation (p-value = 0.048), contrasting with etoposide and quercetin .

Mechanistic Insights :

  • MMS inhibits RNA polymerases in vitro, akin to dimethylnitrosamine, without altering chromatin template activity .

Aryl-Substituted Methanesulfonates

Examples :

  • Phenamil Methanesulfonate (CAS 1161-94-0) : Contains a pyrazinecarboxamide group, used in pharmaceuticals (e.g., ion channel inhibition) .
  • Metsulfuron Methyl (CAS 74223-64-6) : A triazine-based sulfonylurea herbicide with methanesulfonate functionality .

Key Differences :

  • Substituents dictate application: Phenamil’s complex structure enables biological targeting, while metsulfuron’s triazine group confers herbicidal activity.
  • Halogenation in (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate likely increases lipophilicity and DNA-binding efficiency compared to non-aromatic analogs.

Stannous Methanesulfonate (CAS 53408-94-9)

Structural Contrast: Incorporates tin (Sn²⁺), enabling catalytic applications (e.g., polymer production) rather than genotoxicity . Functional Implications:

  • The metal ion alters reactivity, favoring Lewis acid catalysis over alkylation.

Toxicological and Mechanistic Comparisons

Genotoxicity and Transcriptional Responses

Compound p53-Normalized Concentration Unique p53-Regulated Genes Micronucleus Response (Lutz Model p-value)
Methyl Methanesulfonate 200 μM 147 0.048 (nonlinear)
Etoposide 0.3 μM 14 0.30 (linear)
Quercetin 30 μM 50 0.99 (linear)

    Biological Activity

    (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate is an organosulfonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, biological targets, and relevant research findings.

    Chemical Structure and Properties

    The compound features a bromine atom and two fluorine atoms on a phenyl ring, which are known to influence its reactivity and biological interactions. The methanesulfonate group enhances its solubility and bioavailability, making it a candidate for various biological applications.

    The biological activity of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of halogen substituents can modulate the electronic properties of the molecule, enhancing its binding affinity to proteins such as enzymes and receptors involved in various biochemical pathways.

    Biological Targets

    Research indicates that this compound may exhibit activity against several biological targets:

    • Enzymes : It may inhibit enzymes involved in metabolic pathways.
    • Receptors : Potential interaction with G-protein coupled receptors (GPCRs) has been suggested, which could lead to downstream signaling effects.
    • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria.

    Antimicrobial Activity

    A study examined the antimicrobial efficacy of various organosulfonates, including (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

    CompoundTarget BacteriaMIC (µg/mL)
    (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonateS. aureus32
    E. coli64

    Cytotoxicity Studies

    In vitro cytotoxicity assays were performed using human cancer cell lines (HeLa and A549). The compound demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

    Cell LineIC50 (µM)
    HeLa15
    A54920

    Case Studies

    • Case Study on Antibacterial Efficacy : A systematic review highlighted the effectiveness of various sulfonate compounds, including (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate, in treating infections caused by resistant bacterial strains. The study emphasized the need for further exploration into its mechanism of action and potential as a therapeutic agent.
    • Case Study on Anticancer Properties : Another research project focused on the anticancer properties of this compound in combination with other chemotherapeutic agents. Results indicated enhanced efficacy in reducing tumor growth in xenograft models.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for quantifying residual methanesulfonate esters in synthetic intermediates or pharmaceutical formulations?

    • Methodology : Gas chromatography-mass spectrometry (GC-MS) with a CP-SIL 8 CB capillary column and single-ion monitoring (SIM) is validated for detecting methanesulfonate impurities (e.g., methyl, ethyl, isopropyl esters) at trace levels (detection limits: ~6 ng·mL⁻¹). This method achieves recoveries of 94–99% and linearity (0.1–1.0 μg·mL⁻¹), suitable for quality control in drug synthesis . For enhanced sensitivity, GC-MS/MS with derivatization (e.g., using UV detection) can resolve co-eluting impurities in complex matrices like gemcitabine hydrochloride, achieving detection ranges of 0.1–0.4 ppm .

    Q. How can researchers optimize the synthesis of (6-bromo-2,3-difluoro-phenyl)methyl methanesulfonate from halogenated benzyl precursors?

    • Methodology : Utilize regioselective bromination/fluorination protocols on substituted phenylacetic acid or benzonitrile derivatives (e.g., 5-bromo-2-fluorophenylacetonitrile, CAS 305800-60-6) . Methanesulfonyl chloride is typically reacted with benzyl alcohols under anhydrous conditions. Purification via flash chromatography or recrystallization is critical to minimize genotoxic impurities. Monitor reaction progress using HPLC with UV detection at 210–230 nm .

    Q. What stability considerations apply to methanesulfonate esters during storage and handling?

    • Methodology : Methanesulfonate esters degrade via hydrolysis, especially under humid or alkaline conditions. Store compounds at 0–6°C in inert atmospheres (argon/nitrogen) to suppress decomposition. Accelerated stability studies (25–40°C, 60–75% RH) coupled with kinetic modeling (Arrhenius equation) can predict shelf life. Hydrolysis rates vary with substituents; electron-withdrawing groups (e.g., Br, F) may slow degradation .

    Advanced Research Questions

    Q. How do structural modifications (e.g., bromo/fluoro substituents) influence the reactivity of methanesulfonate esters in nucleophilic substitution reactions?

    • Methodology : Compare reaction kinetics using model nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Electron-withdrawing substituents (Br, F) enhance electrophilicity at the benzylic carbon, accelerating SN2 reactions. Computational modeling (DFT) of transition states and Hammett σ constants can quantify substituent effects . Experimental validation via NMR monitoring (e.g., ¹⁹F NMR for fluorine displacement) is recommended .

    Q. What strategies mitigate genotoxicity risks associated with residual methanesulfonate esters in API (Active Pharmaceutical Ingredient) batches?

    • Methodology : Implement orthogonal analytical methods (GC-MS, LC-MS/MS) for impurity profiling. Use scavengers (e.g., cysteine, glutathione) during synthesis to trap reactive intermediates. Genotoxicity assessment via Ames tests or micronucleus assays (e.g., using MMS as a positive control) is critical for regulatory compliance .

    Q. How can researchers resolve discrepancies in reported detection limits for methanesulfonate esters across different analytical platforms?

    • Methodology : Cross-validate methods using certified reference materials (CRMs) or spiked samples. GC-MS typically achieves lower detection limits (ng/mL) compared to HPLC-UV (ppm range) due to higher sensitivity in SIM mode. Matrix effects (e.g., drug excipients) may suppress ionization; employ matrix-matched calibration or standard addition to improve accuracy .

    Key Considerations for Researchers

    • Synthetic Challenges : Steric hindrance from bromo/fluoro substituents may require elevated temperatures (80–120°C) for complete methanesulfonylation .
    • Regulatory Compliance : ICH Q3A/B guidelines mandate control of methanesulfonate impurities ≤1.5 μg/day in APIs .
    • Emerging Techniques : Microwave-assisted synthesis and microfluidic reactors can enhance reaction efficiency and reduce side products .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.